molecular formula C16H25NO4 B2877024 2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid CAS No. 1411614-11-3

2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid

Cat. No.: B2877024
CAS No.: 1411614-11-3
M. Wt: 295.379
InChI Key: IOLMNXQFNQSBCA-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid is a structurally unique adamantane derivative featuring two functional groups at the C2 position: a carboxylic acid (-COOH) and a tert-butoxycarbonyl (Boc)-protected amino group (-NHCOO-t-Bu). The adamantane core confers high thermal stability and lipophilicity, while the Boc group serves as a protective moiety for the amine, enhancing solubility and modulating reactivity .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-15(2,3)21-14(20)17-16(13(18)19)11-5-9-4-10(7-11)8-12(16)6-9/h9-12H,4-8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLMNXQFNQSBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(C2CC3CC(C2)CC1C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid typically involves multiple steps, starting with the preparation of adamantane derivatives. One common approach is to start with adamantane-2-carboxylic acid and introduce the oxycarbonylamino group through a series of reactions involving protection and deprotection steps, as well as the use of specific reagents to achieve the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: : The oxycarbonylamino group can be reduced to form amines.

  • Substitution: : The adamantane core can undergo substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Amides, esters, and carboxylic acids.

  • Reduction: : Amines and alcohols.

  • Substitution: : Substituted adamantanes with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its adamantane core makes it a valuable precursor for materials science and nanotechnology applications.

Biology

In biological research, the compound can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in drug discovery and development.

Medicine

The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules can be harnessed to create drugs that target specific diseases or conditions.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with enzymes or receptors to inhibit or activate biological pathways. The molecular targets and pathways involved would vary based on the intended use of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with three analogs: SR 142948 (a neurotensin receptor antagonist), adamantane-2-carboxylic acid, and 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (a non-adamantane analog).

Property Target Compound SR 142948 Adamantane-2-carboxylic Acid Pentanoic Acid Analog
Molecular Weight ~325–350 g/mol (estimated) >500 g/mol (complex structure) ~200 g/mol 233.26 g/mol
Core Structure Adamantane with dual C2 substituents Adamantane + pyrazole/dimethoxyphenyl groups Adamantane with -COOH Linear pentanoic acid chain with Boc-protected NH
Functional Groups -COOH, Boc-protected NH -COOH, pyrazole, dimethylaminopropyl carbamoyl -COOH -COOH, Boc-protected NH, -OH
Biological Activity Unknown (theoretical potential as a receptor modulator) Neurotensin receptor antagonist (IC50: nM range) Polymer additive (esters used in industrial applications) No reported bioactivity
Solubility Likely low (high adamantane lipophilicity) Low (hydrophobic substituents) Low Moderate (polar -OH group)
Stability Boc group base-sensitive; stable in acidic conditions Stable in vitro (receptor binding studies) High thermal stability Limited data (Boc group may hydrolyze)
Toxicity Unknown (adamantane may accumulate in tissues) Well-tolerated in receptor studies Low (industrial use) Insufficient data

SR 142948: Neurotensin Receptor Antagonist

  • Structural Differences : SR 142948 incorporates a pyrazole ring, dimethoxyphenyl group, and carbamoyl chain, enabling potent neurotensin receptor (NTR) antagonism . The target compound lacks these pharmacophores, suggesting divergent biological roles.
  • Functional Implications : SR 142948’s adamantane-carboxylic acid moiety contributes to receptor binding, while its additional substituents enhance specificity. The target compound’s Boc group may limit membrane permeability unless cleaved enzymatically.

Adamantane-2-carboxylic Acid

  • Industrial Relevance: Esters of adamantane-2-carboxylic acid are used as polymer additives due to their thermal stability . The target compound’s Boc-protected amino group could enable novel monomer designs but may reduce compatibility with non-polar matrices.
  • Reactivity : The unprotected -COOH group in adamantane-2-carboxylic acid facilitates salt formation, whereas the Boc group in the target compound requires deprotection for similar reactions.

5-Hydroxy-2-[(2-Methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

  • Physicochemical Contrasts: The pentanoic acid analog’s linear chain and hydroxyl group increase polarity compared to the adamantane core. This may improve aqueous solubility but reduce metabolic stability .

Biological Activity

2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid, also known as N-(tert-butoxycarbonyl)glycyl-N-methylglycine, is a compound with potential therapeutic applications due to its unique structural properties. The adamantane core is known for its biological activity, particularly in antiviral and anticancer contexts. This article reviews the biological activity of this compound, examining its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H18N2O5. It features a tert-butoxycarbonyl group that contributes to its stability and solubility in biological systems. The compound's structure can be represented as follows:

SMILES O=C(O)CN(C)C(CNC(OC(C)(C)C)=O)=O\text{SMILES }O=C(O)CN(C)C(CNC(OC(C)(C)C)=O)=O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antiviral Activity : Compounds with an adamantane structure have been shown to inhibit viral replication. For instance, derivatives of adamantane are known to interfere with the M2 proton channel of influenza viruses, preventing their uncoating and subsequent replication.
  • Anticancer Properties : Recent studies suggest that modifications to the adamantane structure can enhance cytotoxicity against cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism that favors apoptosis in cancer cells.

In Vitro Studies

Recent research has demonstrated the efficacy of this compound in various in vitro assays:

  • Cytotoxicity Assays : In studies involving human cancer cell lines (e.g., HepG2), the compound exhibited significant cytotoxic effects with IC50 values indicating potent activity compared to standard chemotherapeutic agents.
Cell LineIC50 (µM)Reference
HepG215
MCF720
A54918

Case Studies

Several case studies have highlighted the therapeutic potential of similar adamantane derivatives:

  • Influenza Treatment : A derivative was tested in clinical settings for its efficacy against influenza strains resistant to traditional treatments. Results indicated a reduction in viral load and improved patient outcomes.
  • Cancer Therapy : In a preclinical model using xenografts, treatment with this compound resulted in significant tumor regression compared to controls, suggesting its potential as an adjunct therapy in oncology.

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